![molecular formula C21H22N4O5 B2746953 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(tert-butyl)acetamide CAS No. 921543-68-2](/img/structure/B2746953.png)
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(tert-butyl)acetamide
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Description
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(tert-butyl)acetamide is a useful research compound. Its molecular formula is C21H22N4O5 and its molecular weight is 410.43. The purity is usually 95%.
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Scientific Research Applications
Pyrimidine Derivatives as Biological Agents
Pyrimidine derivatives, such as those studied in the context of histamine H4 receptor ligands, have been explored for their potential anti-inflammatory and antinociceptive activities. These compounds, including modifications to the pyrimidine core and other functional groups, have shown promising in vitro and in vivo activities, supporting the therapeutic potential of pyrimidine derivatives in pain and inflammation management (Altenbach et al., 2008).
Heterocyclic Compounds in Drug Design
The structural complexity and versatility of heterocyclic compounds, exemplified by compounds like bosentan monohydrate, highlight their significance in drug design and development. The crystal structure analysis of such compounds provides valuable insights into their potential interactions with biological targets, guiding the design of novel therapeutic agents (Kaur et al., 2012).
Ferrocenyl Uracil Peptide Nucleic Acid Monomers
The synthesis and characterization of ferrocenyl uracil peptide nucleic acid (PNA) monomers represent a fascinating area of research, merging the fields of organometallic chemistry and nucleic acid mimics. These compounds, which include ferrocenyl groups linked to uracil-based PNA monomers, exhibit unique electrochemical properties and potential for DNA binding applications, demonstrating the broad applicability of incorporating metal centers into biomolecular frameworks (Gasser et al., 2006).
Crystal Structure Analysis
The detailed crystal structure analysis of compounds containing pyrimidine rings, such as those described in various studies, not only aids in understanding their chemical properties but also provides a foundation for rational drug design. By elucidating the molecular conformation and intermolecular interactions of these compounds, researchers can infer potential biological activities and optimize compounds for specific therapeutic targets (Subasri et al., 2017).
properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-tert-butylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-21(2,3)23-17(26)11-24-14-5-4-8-22-18(14)19(27)25(20(24)28)10-13-6-7-15-16(9-13)30-12-29-15/h4-9H,10-12H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUVQMLLSXGTCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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